5H-Inden-5-one, octahydro-1-hydroxy-7a-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Inden-5-one, octahydro-1-hydroxy-7a-methyl- is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . This compound is part of the indenone family and is characterized by its unique structure, which includes an octahydroindenone core with a hydroxy group and a methyl group attached.
Vorbereitungsmethoden
The synthesis of 5H-Inden-5-one, octahydro-1-hydroxy-7a-methyl- can be achieved through various synthetic routes. One common method involves the hydrogenation of 5H-Inden-5-one derivatives under specific conditions to introduce the hydroxy and methyl groups . Industrial production methods may involve catalytic hydrogenation processes using metal catalysts such as palladium or platinum to achieve high yields and purity .
Analyse Chemischer Reaktionen
5H-Inden-5-one, octahydro-1-hydroxy-7a-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
5H-Inden-5-one, octahydro-1-hydroxy-7a-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes
Wirkmechanismus
The mechanism of action of 5H-Inden-5-one, octahydro-1-hydroxy-7a-methyl- involves its interaction with specific molecular targets and pathways. The hydroxy group in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
5H-Inden-5-one, octahydro-1-hydroxy-7a-methyl- can be compared with other similar compounds such as:
4,7-Methano-5H-inden-5-one, octahydro-: This compound has a similar core structure but lacks the hydroxy and methyl groups, making it less versatile in certain chemical reactions.
1-Hydroxy-7a-methyloctahydro-5H-inden-5-one: This compound is closely related but differs in the position of the hydroxy and methyl groups, which can affect its reactivity and applications.
5H-Inden-5-one, octahydro-7a-(2-hydroxyethyl)-1-methyl-:
Eigenschaften
CAS-Nummer |
42199-04-2 |
---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
1-hydroxy-7a-methyl-2,3,3a,4,6,7-hexahydro-1H-inden-5-one |
InChI |
InChI=1S/C10H16O2/c1-10-5-4-8(11)6-7(10)2-3-9(10)12/h7,9,12H,2-6H2,1H3 |
InChI-Schlüssel |
HXMXWCYZIQGGHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(=O)CC1CCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.